molecular formula C12H16BrNO2 B2601699 (3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester CAS No. 221538-03-0

(3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester

Cat. No. B2601699
CAS RN: 221538-03-0
M. Wt: 286.169
InChI Key: LZTCPTKWYOCEMZ-UHFFFAOYSA-N
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Description

“(3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 221538-03-0. Its molecular weight is 286.17 and its molecular formula is C12H16BrNO2 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “(3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester” is represented by the formula C12H16BrNO2 . The InChI Code for this compound is 1S/C12H16BrNO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) .


Physical And Chemical Properties Analysis

“(3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester” is a solid at room temperature . It has a molecular weight of 286.16 . The compound has a density of 1.4±0.1 g/cm3 . The boiling point is 292.3±33.0 °C at 760 mmHg .

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-(3-bromo-2-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTCPTKWYOCEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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